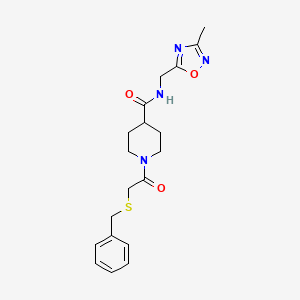

1-(2-(benzylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-benzylsulfanylacetyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-14-21-17(26-22-14)11-20-19(25)16-7-9-23(10-8-16)18(24)13-27-12-15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKBHXFBQZMSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(benzylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The structure of the compound can be broken down into several functional moieties:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Oxadiazole moiety : Known for its diverse biological activities.

- Benzylthioacetyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing techniques such as N-acylation and thiolation to introduce the benzylthio group and oxadiazole functionalities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial activity. For instance, derivatives containing oxadiazole and piperidine moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Acetylcholinesterase Inhibition

Compounds within this structural class have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where enhanced cholinergic transmission may alleviate cognitive deficits . The potency of these compounds as AChE inhibitors is often quantified using IC50 values, with some derivatives exhibiting values as low as 2.14 µM .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this class of compounds has also been evaluated in various cancer cell lines. For example, molecular docking studies suggest that certain derivatives interact favorably with target proteins involved in cell proliferation and apoptosis . The presence of specific substituents on the piperidine or oxadiazole rings can significantly enhance anticancer activity through mechanisms such as inducing apoptosis or inhibiting cell cycle progression.

Case Studies

- Case Study on Acetylcholinesterase Inhibition : A study evaluating a series of N-benzylpiperidine derivatives found that modifications to the benzyl group significantly affected AChE inhibition. The most potent derivative exhibited an IC50 value indicating strong potential for therapeutic use in cognitive disorders .

- Antimicrobial Activity Evaluation : In another study, synthesized oxadiazole-piperidine hybrids were tested against multiple bacterial strains. The results showed that certain compounds had a minimum inhibitory concentration (MIC) below 10 µg/mL against Bacillus subtilis, suggesting their potential as lead compounds for antibiotic development .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 1-(2-(benzylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing the benzylthio and oxadiazole groups display significant antimicrobial properties. For instance, compounds with similar structures were evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria, demonstrating potential as new antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar oxadiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models. In vitro studies have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

Antitubercular Activity

Research has highlighted the importance of oxadiazole compounds in combating tuberculosis. Compounds with similar functional groups have been assessed for their ability to inhibit vital mycobacterial enzymes and show promising results in both in vitro and in vivo models .

Case Studies

Several studies provide insights into the applications of related compounds:

- Antimicrobial Evaluation : A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and tested for antimicrobial activity against Mycobacterium tuberculosis, showing a strong correlation between structural features and biological efficacy .

- Anticancer Research : In a study focusing on new sulfonamide derivatives, compounds demonstrated significant cytotoxicity against various human cancer cell lines. The presence of oxadiazole rings was crucial for enhancing anticancer activity .

- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinities of synthesized oxadiazole derivatives with target proteins involved in cancer progression, further validating their potential as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound shares critical structural motifs with several derivatives documented in the evidence, particularly the 3-methyl-1,2,4-oxadiazole ring and piperidine-carboxamide backbone. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Oxadiazole Role : The 3-methyl-1,2,4-oxadiazole ring is a common pharmacophore, contributing to metabolic stability and hydrogen bonding in targets like MMP-13 () and opioid receptors () .

Piperidine vs. Benzamide Cores : Piperidine derivatives (Target, , Navacaprant) are prevalent in CNS-targeting drugs, while benzamide-thioether analogs () favor peripheral targets like proteases .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison

Notes:

- Lipophilicity : The benzylthio group in the target compound may elevate LogP compared to ’s chlorophenyl variant, reducing aqueous solubility but improving blood-brain barrier penetration .

- Stability : Oxadiazole rings resist hydrolysis, enhancing in vivo stability compared to ester or amide analogs (e.g., ’s cyclohexyl-acetamide) .

Research Findings from Analogues

MMP-13 Inhibition: highlights oxadiazole-containing hydrazones as non-zinc-binding MMP-13 inhibitors, suggesting the target’s acetyl-hydrazone-like structure could share similar binding modes .

Anticancer Activity : Thioether-linked benzamides in exhibit activity against platelet aggregation and viral infections, implying the target’s benzylthio group may confer anti-proliferative effects .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(2-(benzylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide, and how do reaction conditions impact yield?

- Answer : The synthesis typically involves:

Oxadiazole ring formation : Cyclization of thioamide precursors under dehydrating conditions (e.g., using POCl₃ or PPA).

Piperidine coupling : Amide bond formation between the piperidine-4-carboxamide and the acetyl-benzylthio moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Functionalization : Introduction of the benzylthio group via nucleophilic substitution or thiol-ene reactions.

- Critical conditions : Temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and reaction time (12–24 hrs for coupling) significantly affect yield and purity .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- Answer :

- ¹H/¹³C NMR : Key peaks include:

- Piperidine protons (δ 1.5–3.0 ppm, multiplet).

- Oxadiazole methyl group (δ 2.3–2.5 ppm, singlet).

- Benzylthio acetyl protons (δ 3.7–4.1 ppm, AB quartet).

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).

- HPLC-MS : Quantify purity (>95%) and validate molecular ion peaks (e.g., [M+H]⁺) .

Q. What is the role of the 3-methyl-1,2,4-oxadiazole moiety in this compound’s biological activity?

- Answer : The oxadiazole ring enhances metabolic stability and serves as a hydrogen-bond acceptor, improving target binding (e.g., enzyme active sites). Methyl substitution at the 3-position reduces steric hindrance while maintaining electronic effects critical for interactions with hydrophobic pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during oxadiazole ring synthesis?

- Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables: reagent stoichiometry (1.2–1.5 eq. for cyclizing agents), pH (neutral to mildly acidic), and solvent (toluene vs. DMF).

- Byproduct analysis : LC-MS or TLC to identify intermediates (e.g., open-chain thioureas). Optimize reaction time to minimize over-dehydration.

- Case study : highlights reduced byproducts using K₂CO₃ as a base in DMF at 70°C .

Q. What strategies ensure the compound’s stability under varying pH and temperature conditions?

- Answer :

- Stress testing : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 hrs. Monitor degradation via HPLC.

- Stabilizers : Use antioxidants (e.g., BHT) to protect the benzylthio group from oxidation.

- Findings : Piperidine derivatives show pH-dependent hydrolysis; stability peaks at pH 6–7 .

Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?

- Answer :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during oxadiazole formation.

- Reaction path screening : Tools like ICReDD’s workflow () combine computational and experimental data to prioritize high-yield pathways.

- Case study : Predicted activation energy for benzylthio-acetylation correlates with experimental yields (R² > 0.85) .

Q. How should researchers resolve contradictions between spectral data and expected structural features?

- Answer :

- Comparative analysis : Cross-validate NMR shifts with databases (e.g., PubChem, ) or synthesized analogs (e.g., methyl-oxadiazole derivatives).

- Advanced techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, HMBC can verify amide carbonyl coupling to piperidine protons.

- Example : Discrepancies in benzylthio proton shifts resolved via NOESY, confirming restricted rotation .

Q. What methodologies are recommended for assessing the compound’s interaction with biological targets?

- Answer :

- Enzyme assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

- Molecular docking : AutoDock Vina or Schrödinger to simulate binding to active sites (e.g., oxadiazole interactions with catalytic lysine residues).

- SPR/BLI : Quantify binding kinetics (kₐₙ/kₒff) for structure-activity relationship (SAR) refinement .

Q. How can researchers address discrepancies between in vitro activity and in silico predictions?

- Answer :

- Data triangulation : Reconcile computational binding scores with experimental IC₅₀ by adjusting force fields (e.g., AMBER vs. CHARMM).

- Solvent effects : Include explicit solvent molecules in docking simulations to improve accuracy.

- Case study : Overpredicted activity in hydrophobic pockets resolved by adding entropy penalties for water displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.